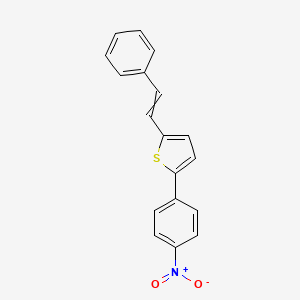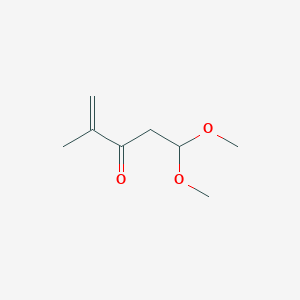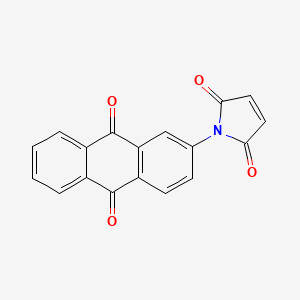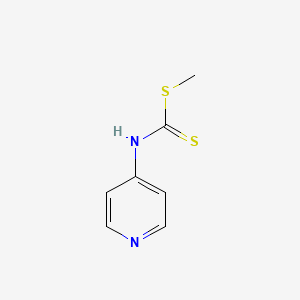
Methyl pyridin-4-ylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl pyridin-4-ylcarbamodithioate is a chemical compound known for its role as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry. This compound is particularly useful in controlling radical polymerization processes, allowing for the synthesis of well-defined polymers with specific molecular weights and narrow molecular weight distributions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl pyridin-4-ylcarbamodithioate can be synthesized through a reaction involving pyridine-4-carbodithioic acid and methyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl pyridin-4-ylcarbamodithioate primarily undergoes radical polymerization reactions. It can also participate in nucleophilic substitution reactions due to the presence of the carbodithioate group .
Common Reagents and Conditions:
Radical Polymerization: Commonly used in the presence of radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.
Nucleophilic Substitution: Typically involves bases like potassium carbonate or sodium hydroxide.
Major Products: The major products formed from these reactions include well-defined polymers with specific architectures, such as block copolymers and star-shaped polymers .
Wissenschaftliche Forschungsanwendungen
Methyl pyridin-4-ylcarbamodithioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl pyridin-4-ylcarbamodithioate in radical polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, mediating the growth of polymer chains by transferring the radical site between the growing polymer chain and the RAFT agent. This process allows for precise control over the molecular weight and architecture of the resulting polymers .
Vergleich Mit ähnlichen Verbindungen
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
Comparison: Methyl pyridin-4-ylcarbamodithioate is unique in its ability to control the polymerization of both more-activated monomers (MAMs) and less-activated monomers (LAMs) through protonation and deprotonation of the pyridyl nitrogen. This switchable behavior makes it highly versatile compared to other RAFT agents that may only be effective with specific types of monomers .
Eigenschaften
CAS-Nummer |
52054-87-2 |
|---|---|
Molekularformel |
C7H8N2S2 |
Molekulargewicht |
184.3 g/mol |
IUPAC-Name |
methyl N-pyridin-4-ylcarbamodithioate |
InChI |
InChI=1S/C7H8N2S2/c1-11-7(10)9-6-2-4-8-5-3-6/h2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
DGLZGECEMMWSKV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)NC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


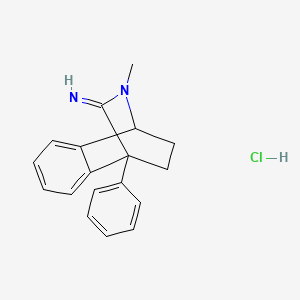
![6-[4,6-Bis(dimethylamino)-1,3,5-triazin-2(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656299.png)
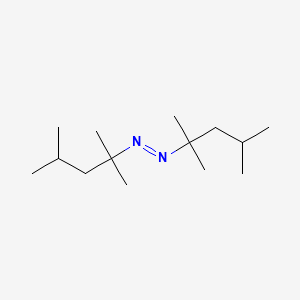

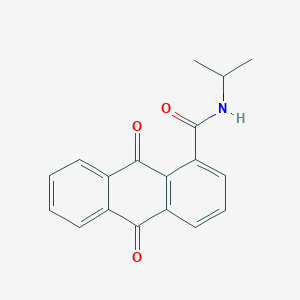
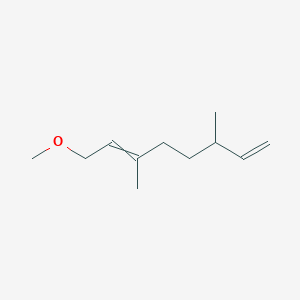
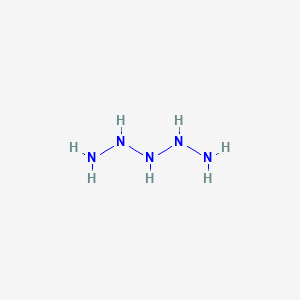
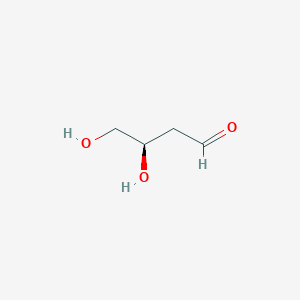

![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
